molecular formula C27H22FN5O4 B2607188 N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-fluorobenzamide CAS No. 1110978-16-9

N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-fluorobenzamide

Cat. No.: B2607188
CAS No.: 1110978-16-9
M. Wt: 499.502
InChI Key: DGHDQQCVJNOIFQ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an oxadiazole ring, an imidazole ring, and a benzamide group. The presence of these groups suggests that the compound could have interesting biological activities. The 3,4-dimethoxyphenyl group is a common motif in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3D structure of the molecule could be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The oxadiazole ring is known to participate in cycloaddition reactions . The imidazole ring can act as a nucleophile in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorobenzamide group could increase its lipophilicity, which could affect its solubility and permeability .

Scientific Research Applications

Antimicrobial and Antifungal Activity

Research into oxadiazole derivatives, such as those synthesized by incorporating various hydrazide-hydrazones, demonstrates significant antimicrobial and antifungal activities. These compounds, including 3-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles, exhibit potent inhibitory actions against a range of pathogens like Candida albicans and plant pathogenic fungi (Colletotrichum, Botrytis, Fusarium, and Phomopsis), highlighting their potential in developing new antimicrobial agents (Koçyiğit-Kaymakçıoğlu et al., 2012).

Anticancer Activity

Compounds bearing the 1,3,4-oxadiazol moiety have been evaluated for their anticancer efficacy. A study on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxy­phenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed moderate to excellent anticancer activity against various cancer cell lines, underscoring the therapeutic potential of oxadiazole derivatives in oncology (Ravinaik et al., 2021).

Antimicrobial Analog Development

The synthesis of fluorobenzamides containing thiazole and thiazolidine has shown promising results as antimicrobial analogs. These derivatives, notably those with a fluorine atom in the benzoyl group, exhibit enhanced antimicrobial activity, suggesting their utility in developing new antimicrobial therapies (Desai et al., 2013).

Optical and Fluorescent Properties

Research into 1,3,4-oxadiazole derivatives containing an imidazole unit has uncovered novel optical and fluorescent properties, with applications in materials science for developing advanced fluorescent materials and sensors. These derivatives demonstrate significant potential in designing new materials with desirable optical behaviors (Yan et al., 2010).

Fluorinated Polymers for Advanced Materials

The development of new fluorinated poly(1,3,4-oxadiazole-ether-imide)s indicates the utility of oxadiazole derivatives in creating high-performance materials. These polymers exhibit high thermal stability, solubility in various solvents, and unique optical properties, making them suitable for a wide range of technological applications, from electronics to coatings (Hamciuc et al., 2005).

Mechanism of Action

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to use personal protective equipment and follow standard laboratory safety procedures .

Future Directions

Future research on this compound could involve studying its biological activities, optimizing its synthesis, and investigating its mechanism of action. It could also be interesting to study the structure-activity relationships of this compound and related compounds .

Properties

IUPAC Name

N-[4-[[4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN5O4/c1-35-23-11-8-18(13-24(23)36-2)25-31-27(37-32-25)22-15-33(16-29-22)14-17-6-9-21(10-7-17)30-26(34)19-4-3-5-20(28)12-19/h3-13,15-16H,14H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHDQQCVJNOIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)C5=CC(=CC=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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